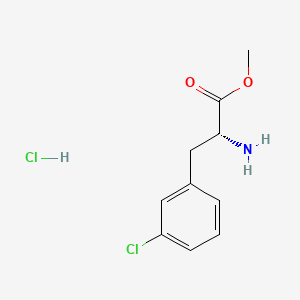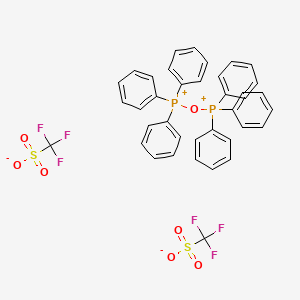
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a dioxaborolane precursor. Common reagents used in this synthesis include boron trihalides and alkyl or aryl lithium compounds. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing group into a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized organoboron compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(but-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl substituent, which can influence its reactivity and applications. The presence of the pent-1-en-2-yl group may provide distinct steric and electronic properties compared to other similar compounds, making it suitable for specific reactions and applications.
Propiedades
Número CAS |
1361046-86-7 |
|---|---|
Fórmula molecular |
C11H21BO2 |
Peso molecular |
196.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





